molecular formula C22H25F2N4O3Cl B601136 Gefitinib 3,4-Difluoro Impurity HCl CAS No. 184475-68-1

Gefitinib 3,4-Difluoro Impurity HCl

カタログ番号 B601136
CAS番号: 184475-68-1
分子量: 466.92
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gefitinib 3,4-Difluoro Impurity HCl is an impurity of Gefitinib , a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . It acts in a similar manner to erlotinib, selectively targeting the mutant proteins in malignant cells .


Synthesis Analysis

The synthesis of gefitinib starts with 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate which undergoes chlorination by phosphorus oxychloride. The produced 4-chloroquinazoline is then reacted with 3-chloro-4-fluoroaniline in isopropanol alcohol to give the final product .


Molecular Structure Analysis

The molecular formula of Gefitinib 3,4-Difluoro Impurity HCl is C22H25ClF2N4O3 . The molecular weight is 466.9 g/mol . The structure of gefitinib includes a quinazoline ring and a benzene ring, which are nearly coplanar .


Physical And Chemical Properties Analysis

Gefitinib is freely soluble in dimethylsulphoxide but slightly soluble in methanol and ethanol . UV spectroscopy of gefitinib showed a λmax of approximately 331nm, whereas IR spectroscopy principal peaks were observed at 3400cm (-1) (NH), 2956cm (-1) (CH2, CH, alkyl), 1625cm (-1) (CC, CN), 1500cm (-1) (HCCH, aryl), 1110cm (-1) (CO), 1028cm (-1) (CF) .

Safety And Hazards

Gefitinib is generally well-tolerated. The most common adverse events are skin reaction and diarrhea, both of which are generally mild, noncumulative, and manageable. Other side effects such as interstitial lung disease and liver toxicity are less common but can be serious .

将来の方向性

Gefitinib is a promising anti-cancer drug and research is ongoing to design better compounds based on it . The development of improved therapeutic approaches such as fourth-generation EGFR-TKIs, peptides, nanobodies, PROTACs etc. is expected .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Gefitinib 3,4-Difluoro Impurity HCl involves the reaction of Gefitinib with 3,4-Difluoroaniline followed by HCl treatment.", "Starting Materials": [ "Gefitinib", "3,4-Difluoroaniline", "Hydrochloric acid" ], "Reaction": [ "Step 1: Gefitinib is dissolved in a suitable solvent such as methanol or ethanol.", "Step 2: 3,4-Difluoroaniline is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to form the HCl salt of the impurity.", "Step 4: The resulting solid is filtered, washed with water and dried to obtain Gefitinib 3,4-Difluoro Impurity HCl." ] }

CAS番号

184475-68-1

製品名

Gefitinib 3,4-Difluoro Impurity HCl

分子式

C22H25F2N4O3Cl

分子量

466.92

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。